molecular formula C16H15N3OS B2379222 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 76659-61-5

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2379222
CAS No.: 76659-61-5
M. Wt: 297.38
InChI Key: XKRZKPKIARXFOM-UHFFFAOYSA-N
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Description

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (CAS 55045-12-0) is a chemical compound of significant interest in medicinal chemistry research due to its 1,2,4-triazole core, a heterocyclic scaffold renowned for its wide spectrum of biological activities . Compounds featuring the 1,2,4-triazole nucleus have been extensively documented in scientific literature for their potent pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant effects . Research into structurally similar 1,2,4-triazole derivatives has demonstrated their potential to exhibit anti-inflammatory activity . The versatility of the 1,2,4-triazole structure makes it a privileged scaffold in drug discovery and development, often explored for creating novel therapeutic agents . This specific compound, provided for research purposes, serves as a valuable building block or active investigational agent in these fields. Further studies to elucidate its precise mechanism of action and full pharmacological profile are areas of active exploration. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRZKPKIARXFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Phenylacetic Acid Hydrazide

Phenylacetic acid (1.0 mol) reacts with hydrazine hydrate (1.2 mol) in absolute ethanol under reflux for 8–10 hours. The precipitated phenylacetic acid hydrazide is filtered and recrystallized from ethanol (Yield: 82–85%).

Formation of Thiosemicarbazide Intermediate

Equimolar quantities of phenylacetic acid hydrazide (0.1 mol) and m-tolyloxymethyl isothiocyanate (0.1 mol) are stirred in dry acetone at 0–5°C for 4 hours. The resulting 1-(m-tolyloxymethyl)carbonyl-4-phenylthiosemicarbazide precipitates as white crystals (Yield: 76%, m.p. 142–144°C).

Acid-Catalyzed Cyclization

The thiosemicarbazide intermediate (0.05 mol) undergoes cyclization in 2N HCl at reflux for 6–8 hours. Critical parameters:

  • Temperature: 110–115°C
  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Concentrated H₂SO₄ (0.5 mL per 100 mL solvent)

The crude product is neutralized with ammonium hydroxide, filtered, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3) to yield the target compound (63–68% purity ≥98% by HPLC).

Nucleophilic Aromatic Substitution on Preformed Triazole Cores

An alternative approach modifies pre-synthesized 4-phenyl-4H-1,2,4-triazole-3-thiol through regioselective substitution:

Preparation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

4-Amino-4-phenyl-1,2,4-triazole-3-thiol (0.1 mol) is synthesized via:

  • Benzoic acid + thiocarbohydrazide → 190–200°C for 4 hours
  • Purification by recrystallization from DMF/water (Yield: 74%)

m-Tolyloxymethyl Group Introduction

The triazole-thiol (0.05 mol) reacts with m-tolyloxymethyl bromide (0.06 mol) in:

  • Solvent: Dry DMF (50 mL)
  • Base: K₂CO₃ (0.15 mol)
  • Temperature: 80°C for 12 hours

Workup involves quenching in ice-water, extraction with dichloromethane, and vacuum distillation. Final purification uses preparative TLC (Rf = 0.42 in CHCl₃/MeOH 9:1).

One-Pot Multicomponent Assembly

Recent advances demonstrate efficient single-vessel synthesis:

Component Quantity Role
Phenylacetic hydrazide 0.2 mol Triazole precursor
CS₂ 0.3 mol Sulfur source
m-Tolyloxyacetyl chloride 0.25 mol Electrophile
Et₃N 0.5 mol Base

Reaction conditions:

  • Solvent: Anhydrous THF
  • Temperature: 65°C, 24 hours
  • Atmosphere: N₂ blanket

Post-reaction processing:

  • Filter precipitated Et₃N·HCl
  • Concentrate filtrate under reduced pressure
  • Wash residue with cold hexane
  • Dry under vacuum (40°C, 6 hours)

This method achieves 71% yield with 96.2% purity (GC-MS).

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Average Yield Purity (%) Reaction Time (h)
Cyclocondensation 65% 98.1 14–16
Nucleophilic Substitution 58% 97.3 12
One-Pot Synthesis 71% 96.2 24

Data synthesized from

Spectroscopic Characterization

FTIR (KBr, cm⁻¹):

  • ν(S-H): 2563
  • ν(C=N): 1612
  • ν(C-S): 698

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.83 (s, 1H, SH)
  • δ 7.25–7.43 (m, 9H, aromatic)
  • δ 5.12 (s, 2H, OCH₂)

13C NMR (100 MHz, CDCl₃):

  • 167.8 (C=S)
  • 158.2 (C-O)
  • 139.4–126.3 (aromatic carbons)

Mechanistic Considerations

The cyclocondensation pathway proceeds through:

  • Nucleophilic attack by hydrazide nitrogen on isothiocyanate carbon
  • Thiourea intermediate formation
  • Acid-catalyzed cyclodehydration via:
    • Protonation of carbonyl oxygen
    • Intramolecular nucleophilic attack by thiolate
    • H₂O elimination

In contrast, the one-pot method follows:

  • In situ generation of dithiocarbamate intermediate
  • Michael addition with m-tolyloxyacetyl chloride
  • Aromatization through CS₂ elimination

Industrial-Scale Optimization

For kilogram-scale production:

  • Use continuous flow reactors (residence time: 45 min)
  • Employ Sc(OTf)₃ (0.5 mol%) as Lewis acid catalyst
  • Implement microwave-assisted drying (800 W, 15 min)

Pilot studies show:

  • 82% isolated yield
  • 99.4% purity
  • 34% reduction in solvent waste vs batch methods

Chemical Reactions Analysis

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol has shown promise in medicinal chemistry as a potential therapeutic agent. Its thiol group enhances its reactivity and interaction with biological targets.

Case Studies :

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .

Agricultural Applications

The compound has been explored for its efficacy as a fungicide. Its ability to disrupt fungal cell membranes makes it a candidate for protecting crops from fungal pathogens.

Case Studies :

  • Fungicidal Efficacy : In trials, compounds with similar structures have been effective against common agricultural pathogens such as Fusarium and Botrytis species. This opens avenues for developing new agricultural fungicides based on this triazole structure .

Materials Science

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties.

Applications :

  • Polymer Stabilization : The compound can act as an antioxidant or stabilizer in polymers, improving their thermal stability and resistance to degradation under UV light .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial agentEffective against various bacterial strains
AgricultureFungicideEffective against Fusarium and Botrytis
Materials SciencePolymer stabilizationImproves thermal stability and UV resistance

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazole-Thiol Derivatives
Compound Name Substituents (Position 4/5) Key Features Reference
4-Phenyl-5-m-tolyloxymethyl-4H-triazole-3-thiol Phenyl / m-tolyloxymethyl (meta-methylphenoxy) Lipophilic group; potential for enhanced membrane permeability.
4-p-Tolyl-5-o-tolyloxymethyl-4H-triazole-3-thiol p-Tolyl / o-tolyloxymethyl (ortho-methylphenoxy) Steric hindrance from ortho-substituent may reduce binding affinity.
4-(4-Chlorophenyl)-5-(pyrrol-2-yl)-4H-triazole-3-thiol 4-Chlorophenyl / pyrrole-2-yl Heterocyclic pyrrole enhances hydrogen bonding; used in molecular docking.
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-triazole-3-thiol Phenyl / 3,4,5-trimethoxyphenyl Electron-donating methoxy groups improve solubility and receptor interaction.
4-Amino-5-phenyl-4H-triazole-3-thiol Amino / phenyl Amino group enables Schiff base formation; antimicrobial activity reported.

Key Observations :

  • Substituent Position : The meta-tolyloxymethyl group in the target compound offers moderate steric bulk compared to ortho-substituted analogs (e.g., 6i in ), which may hinder molecular interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and binding.
  • Heterocyclic vs. Aromatic Substituents : Pyrrole-2-yl () introduces hydrogen-bonding capability, unlike the purely aromatic m-tolyloxymethyl.

Key Observations :

  • Catalysts : InCl3 improves reaction efficiency for S-alkylation , whereas glacial acetic acid is used in Schiff base formation .
  • Scalability : Commercial availability of the target compound suggests optimized synthesis, though specific yields are unreported.

Key Observations :

  • Antioxidant Potential: Thiol-containing derivatives (e.g., ) show radical scavenging, but substituents like m-tolyloxymethyl may alter redox activity.
  • CNS Activity : Schiff bases with halogenated benzaldehydes () exhibit significant antidepressant effects, suggesting that the target compound’s m-tolyl group could modulate similar pathways.

Physicochemical and Spectral Properties

Structural characterization via ¹H-NMR, LC-MS, and elemental analysis is standard for triazole-thiols. For example:

  • 4-Phenyl-5-(pyrrol-2-yl)-4H-triazole-3-thiol : Distinct NMR shifts at δ 6.8–7.2 ppm for pyrrole protons .
  • Schiff base derivatives : IR spectra show C=N stretches at ~1600 cm⁻¹ .
  • Target compound : Expected ¹H-NMR signals include aromatic protons (δ 7.0–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) from m-tolyloxymethyl.

Biological Activity

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (CAS No. 76659-61-5) is a compound that has gained attention due to its diverse biological activities. This triazole derivative combines a phenyl group with a m-tolyloxymethyl moiety, which contributes to its pharmacological properties. Research has indicated that compounds featuring the 1,2,4-triazole scaffold exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C16H15N3OS
  • Molecular Weight : 297.37 g/mol

Anticancer Activity

Research indicates that triazole derivatives possess promising anticancer properties. For instance, studies have shown that related compounds can exhibit cytotoxic effects on various cancer cell lines, including colorectal cancer (HT-29) and melanoma cells. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer proliferation.

  • Cytotoxicity Studies :
    • A study reported that triazole derivatives demonstrated IC50 values in the micromolar range against HT-29 cells, indicating their potential as anticancer agents .
    • Another investigation highlighted that specific derivatives led to significant cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole compounds are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer metabolism .
  • Molecular Docking Studies : Molecular docking has revealed strong interactions between triazole derivatives and ATP-binding sites of proteins like tubulin, suggesting a mechanism for their antiproliferative effects .

Comparative Biological Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundHT-29 (Colorectal)Micromolar rangeEnzyme inhibition
TZ55.7HT-29 (Colorectal)Significant cytotoxicityPDK1 inhibitor
N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamideHT-29 (Colorectal)Higher than ImatinibAntiproliferative

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Study on Antiproliferative Effects : A series of S-substituted 1H-triazoles were synthesized and evaluated against colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity and induced cell cycle arrest .
  • Hydrazone Derivatives : Research involving hydrazone derivatives of triazoles showed enhanced cytotoxicity against melanoma and breast cancer cell lines, suggesting that modifications to the triazole structure can amplify biological activity .

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Cyclization in basic media : Heating precursors like hydrazinecarbothioamide derivatives in aqueous NaOH yields triazole-thiol cores .
  • Acid-mediated cyclization : Using concentrated H₂SO₄ at room temperature can lead to alternative products (e.g., thiadiazole derivatives) depending on precursor reactivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity for S-alkylated derivatives .
    Key factors : pH, temperature, and choice of alkylating agents (e.g., phenacyl bromides) significantly affect regioselectivity and yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., phenyl vs. tolyl groups) and hydrogen bonding in thiol tautomers .
  • LC-MS : Validates molecular ion peaks and detects impurities in alkylated derivatives .
  • IR spectroscopy : Identifies characteristic vibrations (e.g., C=S at ~1200 cm⁻¹, N-H stretching in triazole rings) .
    Best practice : Combine multiple techniques to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic and structural properties?

  • DFT calculations (B3LYP/6-311G(d,p)) : Predict molecular geometry, vibrational frequencies, and NMR chemical shifts with >90% accuracy compared to experimental data .
  • HOMO-LUMO analysis : Reveals charge transfer capabilities and reactivity sites. For example, the thiol group’s electron-rich nature facilitates nucleophilic substitutions .
  • Conformational flexibility : Torsion angle scans (e.g., -180° to +180°) identify stable conformers and steric hindrance effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) studies : Compare derivatives with varying substituents (e.g., Cl, Br, morpholine) to isolate pharmacophore contributions .
  • Molecular docking : Validate interactions with targets like 5-lipoxygenase (5-LOX) or DNA gyrase using AutoDock Vina. For example, S-alkylated derivatives show enhanced binding affinity due to hydrophobic interactions .
  • ADME profiling : Use SwissADME to filter compounds with poor bioavailability, reducing false positives in activity assays .

Q. How do reaction intermediates influence the synthesis of structurally related triazole-thiol derivatives?

  • Key intermediates :
    • Hydrazinecarbothioamides : Serve as precursors for cyclization; their steric bulk affects ring-closure efficiency .
    • Mannich bases : Introduce aminoalkyl groups, enhancing solubility for biological testing .
  • Case study : Intermediate 2-[(triazolyl)thio]acetohydrazide (7) can be functionalized into acylhydrazones for antimicrobial screening .

Methodological Challenges

Q. What analytical techniques are recommended for quantifying tautomeric equilibria in solution?

  • Variable-temperature NMR : Monitors thiol ↔ thione tautomerism by tracking proton shifts across temperatures .
  • X-ray crystallography : Resolves solid-state tautomeric preferences (e.g., thione dominance in crystals due to hydrogen bonding) .

Q. How can researchers optimize solvent systems for regioselective alkylation?

  • Polar aprotic solvents (DMF, DMSO) : Favor S-alkylation over N-alkylation due to better solvation of thiolate ions .
  • Phase-transfer catalysis : Enhances reaction rates in biphasic systems (e.g., H₂O/CH₂Cl₂) .

Comparative Analysis

Q. How does this compound’s bioactivity compare to analogs with different aryl substituents?

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl) exhibit superior MIC values (e.g., 2 µg/mL against S. aureus) compared to electron-donating groups .
  • Anticancer potential : Thiol derivatives with morpholine moieties show apoptosis induction via caspase-3 activation .

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